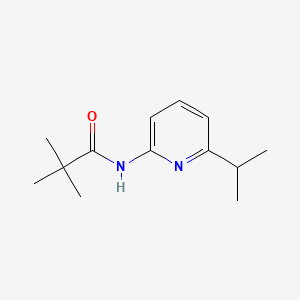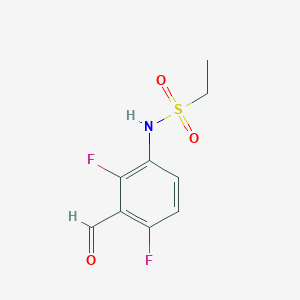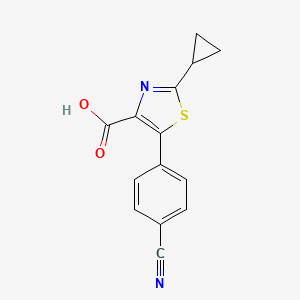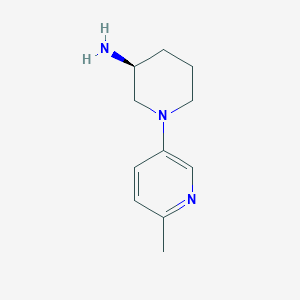![molecular formula C26H23N3O6 B13924146 NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT](/img/structure/B13924146.png)
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT: is a compound known for its role as a topoisomerase I inhibitor. This compound can be delivered to cells through conjugated antibody targeting and exhibits significant activity in both in vivo and in vitro settings . It is primarily used in scientific research, particularly in the fields of cancer treatment and drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT involves multiple steps, starting with the preparation of the bicyclo[1.1.1]pentane core. This core is then functionalized with various groups to achieve the final compound. Specific details on the reaction conditions and reagents used are proprietary and often vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and purification to ensure the final product meets the required standards for research applications .
Analyse Chemischer Reaktionen
Types of Reactions: NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halides, amines, alcohols
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and pathways.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its topoisomerase I inhibitory activity.
Industry: Utilized in the development of new drugs and therapeutic compounds .
Wirkmechanismus
The mechanism of action of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT involves the inhibition of topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. By inhibiting this enzyme, the compound prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making it a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
- Thalidomide-benzylamine-Py-NH2
- Pomalidomide-C2-amide-C5-azide
- Pomalidomide-C4-NH2 hydrochloride
- VH032-C2-NH-Boc
- Thalidomide-NH-CH2-COOH
- Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride .
Uniqueness: NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT stands out due to its unique bicyclo[1.1.1]pentane core, which provides structural stability and enhances its ability to inhibit topoisomerase I. Additionally, its ability to be delivered through conjugated antibody targeting makes it highly effective in targeted cancer therapy .
Eigenschaften
Molekularformel |
C26H23N3O6 |
|---|---|
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
(5S)-14-(3-amino-1-bicyclo[1.1.1]pentanyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione |
InChI |
InChI=1S/C26H23N3O6/c1-2-26(32)15-4-17-21-13(6-29(17)22(30)14(15)7-33-23(26)31)20(24-8-25(27,9-24)10-24)12-3-18-19(35-11-34-18)5-16(12)28-21/h3-5,32H,2,6-11,27H2,1H3/t24?,25?,26-/m0/s1 |
InChI-Schlüssel |
JMAYYZUPPRJUBV-WNMGUVTHSA-N |
Isomerische SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)N)O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


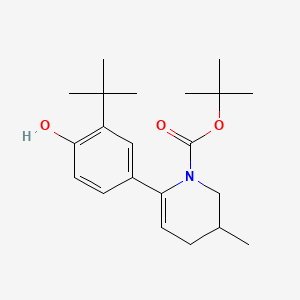
![Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate dihydrochloride](/img/structure/B13924084.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carbonyl chloride](/img/structure/B13924086.png)


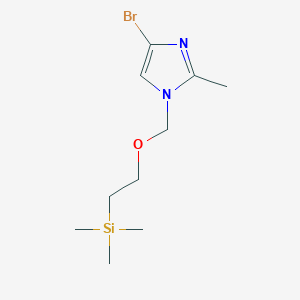


![tert-Butyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13924110.png)
![5-Methoxy-7-methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B13924113.png)
